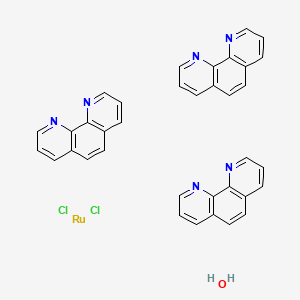
Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is a chemical compound with the empirical formula C36H24Cl2N6Ru · xH2O . It is also known as Tris(1,10-phenanthroline)ruthenium(II) chloride hydrate . This compound is used in OLED & PLED materials and photocatalysts . It is a solid form and has a molecular weight of 712.59 (anhydrous basis) .
Molecular Structure Analysis
The molecular structure of this compound consists of three 1,10-phenanthroline molecules, two chloride ions, a ruthenium ion, and a variable number of water molecules . The SMILES string representation of the molecule isO.Cl[Ru]Cl.c1cnc2c(c1)ccc3cccnc23.c4cnc5c(c4)ccc6cccnc56.c7cnc8c(c7)ccc9cccnc89 . Chemical Reactions Analysis
This compound is known to be involved in photocatalysis . In the presence of oxygen, fluorescence quenching of this compound is triggered . It may also be used to imprint mesoporous molecular sieves (SBA-15) .Physical and Chemical Properties Analysis
This compound appears as a yellow to amber to dark red powder or crystal . It is slightly soluble in water . The compound is sensitive to light and air .Applications De Recherche Scientifique
Electrochemiluminescence Detection
Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate demonstrates significant utility in electrochemiluminescence (ECL) detection. For instance, Arora et al. (2001) developed an ECL detector using this compound for micellar electrokinetic chromatographic separation. Their research highlights its sensitivity and effectiveness in detecting low concentrations of substances, including amino acids (Arora, Eijkel, Morf, & Manz, 2001).
Spectroelectrochemical Studies
Ortíz-Frade et al. (2003) conducted spectroelectrochemical studies on mixed heteroleptic chelate complexes of ruthenium(II), including this compound. Their work provided insights into the electrochemical behavior and potential applications in various fields (Ortíz-Frade et al., 2003).
Dissolved Oxygen Sensing
Chu et al. (2007, 2009) explored the use of this compound in designing a dissolved oxygen sensor. They demonstrated its efficacy in detecting dissolved oxygen through fluorescence techniques, marking its potential in environmental monitoring and medical applications (Chu, Cai, Qu, & Fang, 2007); (Chu, Yang, Cai, Qu, & Fang, 2009).
Tissue Oxygenation Measurement
Huntošová et al. (2014) utilized this compound for in vivo measurement of tissue oxygenation. Their study underscores the compound's minimally invasive nature and potential for medical diagnostic applications (Huntošová et al., 2014).
Photochemical Applications
Research by Laemmel, Collin, & Sauvage (1999) and others have explored the photochemical properties of ruthenium(II) complexes, including this compound. These studies shed light on its potential in catalyzing photochemical reactions, with implications for material science and synthetic chemistry (Laemmel, Collin, & Sauvage, 1999).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is oxygen . Oxygen plays a crucial role in various biological processes, including energy production, immune response, and cellular respiration.
Mode of Action
This compound interacts with its target, oxygen, through a process known as fluorescence quenching . This interaction results in changes in the fluorescence properties of the compound, which can be used to monitor oxygen levels in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with oxygen. By quenching fluorescence in the presence of oxygen, this compound can serve as a probe for oxygen levels in biological systems . This can provide valuable information about cellular oxygenation status and may have implications for understanding and treating conditions related to hypoxia or oxidative stress.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as light exposure and air exposure should be avoided as they may affect the compound’s stability . Additionally, the compound’s action and efficacy may be influenced by the oxygen concentration in the environment, as its primary mode of action involves interaction with oxygen .
Analyse Biochimique
Biochemical Properties
Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is known to interact with oxygen, triggering fluorescence quenching . This property allows it to be used in the study of oxygen-sensitive biochemical reactions .
Cellular Effects
The compound’s oxygen sensitivity has been investigated in chicken embryo chorioallantoic membrane . The phototoxicity of this compound suggests it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with oxygen . This interaction leads to fluorescence quenching, which can be used to study oxygen-dependent processes .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Its oxygen sensitivity was investigated in chicken embryo chorioallantoic membrane , suggesting potential for further in vivo studies.
Propriétés
IUPAC Name |
dichlororuthenium;1,10-phenanthroline;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.2ClH.H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNGRGQLNAWTJI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26Cl2N6ORu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746558 |
Source


|
| Record name | Dichlororuthenium--1,10-phenanthroline--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207802-45-7 |
Source


|
| Record name | Dichlororuthenium--1,10-phenanthroline--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
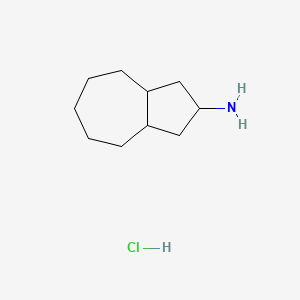
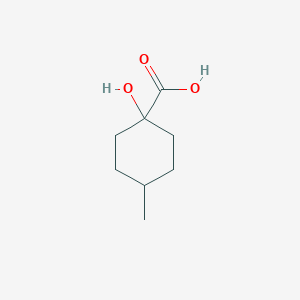

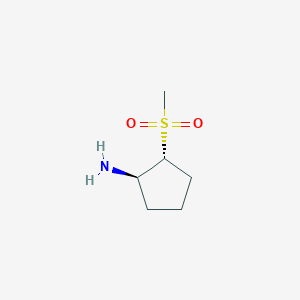
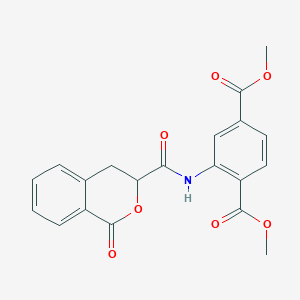

![1-Piperidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2956885.png)
![(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B2956886.png)
![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/no-structure.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2956889.png)
![Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2956892.png)


![[2-[5-(1-Methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2956899.png)
